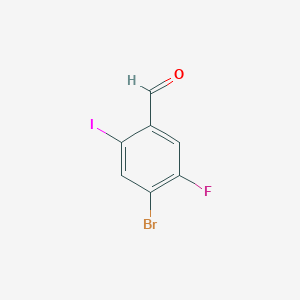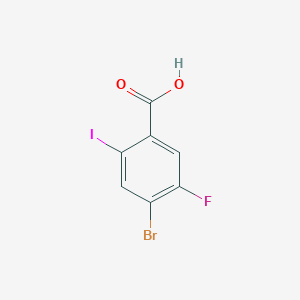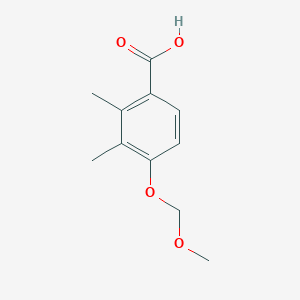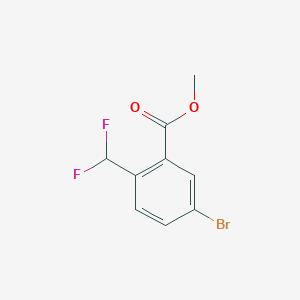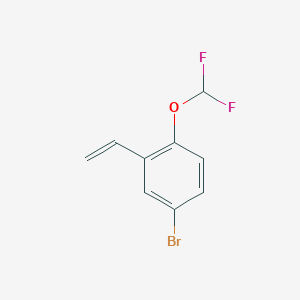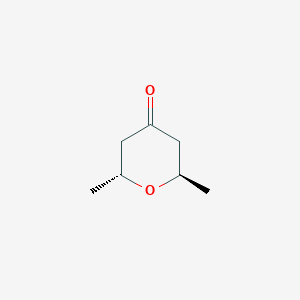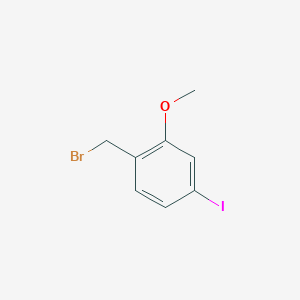
1-(Bromomethyl)-4-iodo-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-iodo-2-methoxybenzene is an organic compound with the molecular formula C8H8BrIO It is a derivative of benzene, featuring bromomethyl, iodo, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene can be synthesized through a multi-step process. One common method involves the bromination of 4-iodo-2-methoxybenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) in the presence of a strong acid like sulfuric acid (H2SO4) to facilitate the substitution of the hydroxyl group with a bromine atom .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-4-iodo-2-methoxybenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Azides or thiocyanates.
Oxidation: Aldehydes or carboxylic acids.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
1-(Bromomethyl)-4-iodo-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-iodo-2-methoxybenzene in chemical reactions involves the activation of its functional groups. The bromomethyl group is highly reactive towards nucleophiles due to the electron-withdrawing effect of the bromine atom. The iodo group, being a good leaving group, facilitates coupling reactions. The methoxy group can undergo oxidation, providing versatility in synthetic applications .
Comparison with Similar Compounds
- 1-(Bromomethyl)-4-chloro-2-methoxybenzene
- 1-(Bromomethyl)-4-fluoro-2-methoxybenzene
- 1-(Bromomethyl)-4-nitro-2-methoxybenzene
Uniqueness: 1-(Bromomethyl)-4-iodo-2-methoxybenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these substituents allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
1-(bromomethyl)-4-iodo-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrIO/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCUXLUUWBYZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)I)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

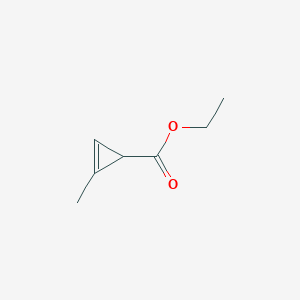
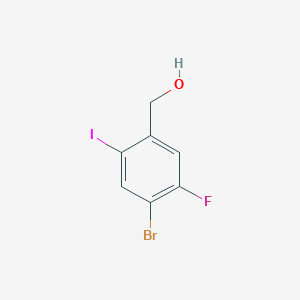

![1-Bromo-4-[3-(4-bromophenoxy)-1,1,1,4,4,4-hexafluorobut-2-en-2-yl]oxybenzene](/img/structure/B8064774.png)
